molecular formula C19H23N3O5 B2978670 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 1173061-38-5

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Cat. No.: B2978670
CAS No.: 1173061-38-5
M. Wt: 373.409
InChI Key: TXYTXAVJAFRQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxol-5-yl group fused to an isoxazole core, linked via an acetamide bridge to a 3-morpholinopropyl substituent. The benzo[d][1,3]dioxole moiety is commonly associated with bioactive molecules due to its electron-rich aromatic system and metabolic stability . The isoxazole ring contributes to hydrogen bonding and π-π stacking interactions, while the morpholinopropyl group enhances solubility and serves as a hydrogen bond acceptor.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c23-19(20-4-1-5-22-6-8-24-9-7-22)12-15-11-17(27-21-15)14-2-3-16-18(10-14)26-13-25-16/h2-3,10-11H,1,4-9,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYTXAVJAFRQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 342.41 g/mol

Structural Features

The compound features several notable structural components:

  • A benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
  • An isoxazole ring that is critical for its biological activity.
  • An N-(3-morpholinopropyl) substituent that may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with a similar structure to this compound exhibit significant anticancer properties.

  • Cytotoxicity Studies
    • Research has shown that derivatives of benzo[d][1,3]dioxole demonstrate cytotoxic effects against various cancer cell lines. For example, similar compounds have shown IC₅₀ values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines .
  • Mechanisms of Action
    • The primary mechanisms through which these compounds exert their anticancer effects include:
      • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.
      • Apoptosis Induction : Flow cytometry analyses suggest that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .

Neuropharmacological Activity

In addition to its anticancer properties, the compound may also exhibit neuropharmacological effects:

  • Receptor Interaction
    • The morpholine moiety is hypothesized to enhance binding affinity to certain receptors in the central nervous system, potentially influencing neurotransmitter systems involved in mood regulation and cognition.
  • Case Studies
    • Preliminary studies have indicated that similar compounds may exhibit anxiolytic or antidepressant-like effects in animal models. These findings suggest a possible role for this compound in treating mood disorders .

Data Tables

Biological ActivityCell LineIC₅₀ (µM)Mechanism
CytotoxicityHepG24.5EGFR Inhibition
CytotoxicityHCT1166.0Apoptosis Induction
CytotoxicityMCF-75.0Apoptosis Induction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest structural analogs include:

  • Compound 2.8: 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-naphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide .
  • Compounds 4, 5b, and 6b : Thiazole-based derivatives with benzo[d][1,3]dioxol-5-yl and benzoylphenylthiazole groups .

Key Differences :

Feature Target Compound Compound 2.8 Compounds 4, 5b, 6b
Core Heterocycle Isoxazole Naphthofuran Thiazole
Substituent 3-Morpholinopropyl 2-Morpholinoethyl Benzoylphenylthiazole
Bioactivity Undisclosed Antagonist activity reported Undisclosed
Synthesis Conditions Not detailed DMF, HCTU, 2-morpholinoethylamine DMF, 50°C, 15–36 hours, HPLC purification
  • Isoxazole vs. Thiazole/Naphthofuran : The isoxazole’s oxygen and nitrogen atoms may confer distinct electronic properties compared to sulfur-containing thiazoles or fused naphthofuran systems, influencing binding affinity and metabolic stability.
  • Morpholinopropyl vs. Morpholinoethyl: The longer alkyl chain in the target compound could enhance membrane permeability but reduce solubility compared to the shorter morpholinoethyl group in Compound 2.8 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.